molecular formula C21H23N3O2 B4414440 2-(1H-indol-1-yl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone

2-(1H-indol-1-yl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone

Cat. No.: B4414440
M. Wt: 349.4 g/mol
InChI Key: ARNOIEQZFJJUBG-UHFFFAOYSA-N
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Description

2-(1H-indol-1-yl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone is a complex organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features an indole core, a piperazine ring, and a methoxyphenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-1-yl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the reaction of 1-(2-methoxyphenyl)piperazine with oxetane, catalyzed by Yb(OTf)3 in acetonitrile, to form the intermediate 3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-ol . This intermediate is then subjected to further reactions to introduce the indole moiety and complete the synthesis.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-1-yl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds. Substitution reactions can introduce various functional groups, such as halogens or alkyl chains.

Scientific Research Applications

2-(1H-indol-1-yl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1H-indol-1-yl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. The compound binds to these receptors, modulating their activity and influencing downstream signaling pathways. This can result in various physiological effects, such as vasodilation or neurotransmitter release .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-indol-1-yl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its ability to interact with multiple receptor types and undergo diverse chemical reactions makes it a valuable tool for research and industrial applications.

Properties

IUPAC Name

2-indol-1-yl-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-26-20-9-5-4-8-19(20)22-12-14-23(15-13-22)21(25)16-24-11-10-17-6-2-3-7-18(17)24/h2-11H,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARNOIEQZFJJUBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CN3C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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